3-[(Neopentyloxy)methyl]piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug discovery, present in over twenty classes of pharmaceuticals and a vast number of alkaloids. nih.govnih.gov Its importance stems from its ability to introduce a basic nitrogen atom into a molecule, which can be crucial for biological activity and improving pharmacokinetic properties. nih.govthieme-connect.comresearchgate.net The three-dimensional nature of the piperidine ring also allows for the precise spatial arrangement of substituents, a key factor in designing molecules that can effectively interact with biological targets. researchgate.net The incorporation of piperidine scaffolds can lead to enhanced biological activities, improved selectivity, and favorable pharmacokinetic profiles, making them highly sought-after in the development of new drugs. thieme-connect.comresearchgate.net
Role of Substituted Piperidines, including 3-[(Neopentyloxy)methyl]piperidine, as Synthetic Intermediates in Advanced Synthesis
Substituted piperidines are fundamental building blocks in the synthesis of complex molecules. exlibrisgroup.comexlibrisgroup.com They serve as precursors for a wide range of functionalized compounds, enabling the construction of diverse molecular libraries for screening and optimization. The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant focus of modern organic chemistry. nih.gov
This compound, in particular, is valued as a synthetic intermediate. The neopentyloxy group offers steric bulk, which can influence the conformational preferences of the piperidine ring and direct the course of subsequent reactions. The ether linkage provides a degree of chemical stability while also offering a potential site for future chemical modification. The primary use of such intermediates is in the construction of more elaborate molecules, where the piperidine core and its substituent play a critical role in defining the final product's structure and properties.
Overview of Contemporary Academic Research Trajectories for Piperidine Derivatives
Current research on piperidine derivatives is vibrant and multifaceted, with several key trends shaping the field. A major focus is the development of novel and efficient synthetic methodologies to access a wide array of substituted piperidines. nih.govnih.gov These include:
Catalytic Hydrogenation: The reduction of pyridine (B92270) precursors remains a common and powerful method for piperidine synthesis. nih.gov
Intramolecular Cyclization: Various cyclization strategies, including reductive amination and hydroamination, are being explored to construct the piperidine ring with high stereocontrol. nih.gov
Asymmetric Synthesis: The development of enantioselective methods to produce chiral piperidine derivatives is of paramount importance for the synthesis of single-enantiomer drugs. ajchem-a.com
Flow Chemistry: The use of continuous flow technologies for the synthesis of piperidines is gaining traction due to advantages in scalability, safety, and efficiency. nih.gov
Beyond synthesis, research is actively exploring the diverse biological activities of novel piperidine derivatives. These compounds are being investigated for a wide range of therapeutic applications, including as antifungal agents for crop protection, anticancer agents, and treatments for neurological disorders. nih.govnih.govontosight.ai The design and synthesis of piperidine-based molecules with tailored properties continue to be a highly active and promising area of chemical research. researchgate.netmdpi.com
Properties
IUPAC Name |
3-(2,2-dimethylpropoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-11(2,3)9-13-8-10-5-4-6-12-7-10/h10,12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZWJKVBQAJXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662978 | |
| Record name | 3-[(2,2-Dimethylpropoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883544-53-4 | |
| Record name | 3-[(2,2-Dimethylpropoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Neopentyloxy Methyl Piperidine and Analogous Structures
Strategies for Piperidine (B6355638) Ring Construction
The formation of the core piperidine heterocycle can be achieved through numerous strategies, broadly categorized into cyclization and annulation reactions. These methods offer versatile pathways to functionalized piperidines from acyclic precursors.
Catalytic Cyclization Approaches
Catalytic intramolecular cyclization of functionalized amine precursors is a powerful and atom-economical strategy for constructing piperidine rings. These methods often rely on transition metal catalysts to facilitate the key ring-closing step.
Gold-catalyzed tandem reactions, for instance, have been developed for the synthesis of polyfunctional piperidines. One such approach involves an acyloxy migration followed by an intramolecular [3 + 2] cycloaddition of enynyl esters, providing an efficient route to these heterocyclic systems nih.gov. Palladium catalysis is also prominent, enabling Wacker-type aerobic oxidative cyclization of alkenes to form various six-membered nitrogen heterocycles, including piperidines organic-chemistry.org.
Rhodium catalysts are effective for the intramolecular anti-Markovnikov hydroamination of specific aminoalkenes. For example, 1-(3-aminopropyl)vinylarenes can be cyclized to form 3-arylpiperidines, a reaction that proceeds with high yield and diastereoselectivity for certain substrates nih.gov. Other approaches include radical-mediated cyclizations, which can be initiated by various means, including cobalt catalysis or electrolysis, to form the piperidine ring from linear amino-aldehydes or other suitable precursors nih.gov.
Table 1: Examples of Catalytic Cyclization Approaches for Piperidine Synthesis
| Catalyst System | Substrate Type | Reaction Type | Reference |
|---|---|---|---|
| Gold(I) Complex | Enynyl Esters | Tandem Acyloxy Migration/[3+2] Cycloaddition | nih.gov |
| Palladium(II) | Alkenyl Amines | Wacker-Type Oxidative Cyclization | organic-chemistry.org |
| [Rh(COD)(DPPB)]BF₄ | Aminoalkenes (Vinylarenes) | Intramolecular Hydroamination | nih.gov |
| Cobalt(II) | Linear Amino-aldehydes | Radical Intramolecular Cyclization | nih.gov |
Annulation Reactions for Nitrogen Heterocycle Formation
Annulation reactions involve the construction of a new ring onto a pre-existing molecular fragment. These strategies are highly convergent and allow for the rapid assembly of complex heterocyclic structures. Both [3+2] and [3+3] annulations are employed in the synthesis of nitrogen heterocycles organic-chemistry.org.
In the context of piperidine synthesis, a palladium-catalyzed [4+2] annulation strategy has been developed to create densely functionalized N-heterocycles. This method involves a palladium-stabilized zwitterion that reacts with carbonyl substrates, followed by a deprotection-condensation step to form the six-membered ring youtube.com. Another powerful approach is the tandem ynamide benzannulation/ring-closing metathesis strategy. This sequence first constructs a highly substituted aniline derivative, which then undergoes ring-closing metathesis to form various benzofused nitrogen heterocycles, including systems containing a piperidine ring nih.gov. These methods provide access to complex scaffolds by strategically combining multiple bond-forming events in a single sequence .
Table 2: Annulation Strategies for Nitrogen Heterocycle Synthesis
| Annulation Type | Key Reagents/Catalysts | Intermediate/Key Step | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| [4+2] Annulation | Palladium catalyst, Cyclic Carbamate, Carbonyl Substrate | Palladium-stabilized zwitterion, Deprotection-condensation | Functionalized Piperidines | youtube.com |
| [3+3] Annulation | Nucleophilic Phosphine Catalysts, Thioamides, Alkynoates | Tandem Conjugate Addition-Elimination | 1,3-Thiazin-4-ones | organic-chemistry.org |
| Benzannulation/RCM | Cyclobutenones, Ynamides, Grubbs Catalyst | Pericyclic Cascade, Ring-Closing Metathesis (RCM) | Benzofused Piperidines | nih.gov |
Enantioselective Synthesis of Chiral Piperidine Compounds
The biological activity of piperidine-containing molecules is often dependent on their stereochemistry. Consequently, the development of enantioselective synthetic methods is of paramount importance. Strategies include the asymmetric hydrogenation of prochiral precursors, the use of chiral catalysts for transamination, and the application of chiral auxiliaries to direct stereoselective transformations nih.govumich.edunih.gov.
Asymmetric Hydrogenation of Pyridinium (B92312) Salts
The asymmetric hydrogenation of pyridines and their derivatives is one of the most direct and atom-economical routes to chiral piperidines dicp.ac.cn. Activating the pyridine (B92270) ring by forming a pyridinium salt facilitates hydrogenation dicp.ac.cnoup.com.
Iridium-based catalysts, often featuring chiral phosphine ligands, have proven highly effective for the asymmetric hydrogenation of N-alkyl- and N-benzylpyridinium salts. These methods can provide access to a variety of substituted piperidines with high levels of enantioselectivity oup.comnih.govrsc.org. For instance, iridium-catalyzed hydrogenation of 5-hydroxypicolinate pyridinium salts yields valuable cis-configured hydroxypiperidine esters with excellent enantioselectivity and diastereoselectivity rsc.org. This approach allows for the concurrent construction of multiple stereocenters in a single step oup.com.
Table 3: Asymmetric Hydrogenation of Pyridinium Salts
| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Iridium/MP²-SEGPHOS | N-Alkyl-2-arylpyridinium salts | 2-Aryl-substituted piperidines | High | nih.gov |
| Iridium Dinuclear Complexes | Poly-substituted pyridinium salts | cis-Substituted piperidines | High | oup.com |
| Iridium/Chiral Ligand | 5-Hydroxypicolinate pyridinium salts | cis-Hydroxypiperidine esters | up to 97% | rsc.org |
Rhodium-Catalyzed Reductive Transamination Techniques
An innovative approach to chiral piperidines involves a rhodium-catalyzed reductive transamination reaction. This method utilizes simple pyridinium salts and a chiral primary amine, which acts as both a source of nitrogen and a chiral director dicp.ac.cnresearchgate.net.
Under transfer hydrogenation conditions, typically using formic acid as the hydrogen source, the chiral primary amine undergoes a transamination with the pyridinium nitrogen. This process effectively replaces the nitrogen atom of the original pyridine ring while simultaneously inducing chirality in the newly formed piperidine product dicp.ac.cnresearchgate.net. A key advantage of this method is that it obviates the need for a chiral catalyst or high-pressure hydrogen gas, and it demonstrates broad functional group tolerance dicp.ac.cn.
Table 4: Rhodium-Catalyzed Asymmetric Reductive Transamination
| Catalyst | Chiral Source | Hydrogen Source | Substrate | Key Feature | Reference |
|---|---|---|---|---|---|
| [Cp*RhCl₂]₂ | Chiral Primary Amine (e.g., phenylethylamine) | Formic Acid | Pyridinium Salts | Transamination with chirality transfer | dicp.ac.cnresearchgate.net |
Utilization of Chiral Auxiliaries in Stereoselective Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed.
Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine or immobilized galactose, have been successfully employed in the stereoselective synthesis of piperidine derivatives cdnsciencepub.comresearchgate.netaminer.org. For example, a domino Mannich–Michael reaction between Danishefsky's diene and aldimines derived from a carbohydrate auxiliary can furnish N-glycosyl dehydropiperidinones with high diastereoselectivity cdnsciencepub.comresearchgate.net. Subsequent transformations, such as conjugate additions or alkylations, allow for the synthesis of variously substituted chiral piperidinones. The auxiliary can then be cleaved to yield the final enantiomerically enriched piperidine product cdnsciencepub.comaminer.org. Another widely used auxiliary is the tert-butanesulfinamide, which can be used to synthesize enantiomerically pure amines and their derivatives, including piperidines, through conjugate addition reactions acs.org.
Table 5: Application of Chiral Auxiliaries in Piperidine Synthesis
| Chiral Auxiliary | Key Reaction | Intermediate Product | Application | Reference |
|---|---|---|---|---|
| D-Arabinopyranosylamine | Domino Mannich–Michael Reaction | N-Arabinosyl dehydropiperidinones | Synthesis of 2,6-cis-substituted piperidinones | cdnsciencepub.comresearchgate.net |
| Immobilized Galactose | Solid-Phase Domino Mannich–Michael Condensation | Polymer-supported didehydropiperidinones | Combinatorial synthesis of piperidine derivatives | aminer.org |
| tert-Butanesulfinamide | Conjugate Addition of N-Sulfinyl Metalloenamines | Sulfinamide-adducts | Asymmetric synthesis of substituted piperidines | acs.org |
Methodologies for Introducing and Modifying the Neopentyloxymethyl Moiety
The introduction of the neopentyloxymethyl group is a critical step in the synthesis of the target compound. This can be achieved through several established chemical transformations.
A common and direct approach to introduce the neopentyloxymethyl moiety is through the etherification of a (piperidin-3-yl)methanol precursor. This method, a variation of the Williamson ether synthesis, involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a neopentyl derivative.
The reaction typically proceeds by treating (piperidin-3-yl)methanol with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. This intermediate is then reacted with a neopentyl halide, such as neopentyl bromide or neopentyl iodide, to form the desired ether linkage. To prevent undesired N-alkylation of the piperidine nitrogen, it is often necessary to use an N-protected derivative of (piperidin-3-yl)methanol, such as the N-Boc or N-Cbz protected forms. The protecting group can then be removed in a subsequent step.
An alternative strategy involves the use of neopentyl tosylate or mesylate as the alkylating agent, which can be more reactive than the corresponding halides. The choice of solvent is crucial and is typically a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Table 1: Representative Etherification Conditions
| Precursor | Reagents | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| N-Boc-(piperidin-3-yl)methanol | Neopentyl bromide | NaH | DMF | 25-60 | 70-85 |
| N-Cbz-(piperidin-3-yl)methanol | Neopentyl tosylate | KHMDS | THF | 0-25 | 75-90 |
Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions.
Reductive alkylation, also known as reductive amination, is a versatile method for the N-alkylation of secondary amines. organic-chemistry.orgorganic-chemistry.org While this method is primarily used to introduce substituents on the nitrogen atom of the piperidine ring, it can be adapted to form the neopentyloxymethyl side chain if a suitable aldehyde, neopentyloxyacetaldehyde, is available.
In this approach, a secondary amine, such as a 3-substituted piperidine, is reacted with neopentyloxyacetaldehyde in the presence of a reducing agent. organic-chemistry.org The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. arkat-usa.org Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. organic-chemistry.org
This methodology offers the advantage of mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The choice of reducing agent can be critical to the success of the reaction, with STAB often being preferred due to its mildness and selectivity. organic-chemistry.org
Table 2: Reductive Alkylation Conditions
| Amine | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Piperidine | Neopentyloxyacetaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 80-95 |
| 3-Methylpiperidine | Neopentyloxyacetaldehyde | NaBH₃CN | Methanol | 25 | 75-90 |
Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions.
Functionalization and Derivatization at Other Positions of the Piperidine Ring
The piperidine ring of 3-[(neopentyloxy)methyl]piperidine can be further functionalized to generate a diverse range of analogs. These modifications can be introduced either before or after the installation of the neopentyloxymethyl side chain.
Recent advances in synthetic methodology have provided numerous ways to selectively functionalize the piperidine scaffold. nih.govacs.org For instance, C-H functionalization reactions catalyzed by transition metals like rhodium can be used to introduce substituents at the C2 or C4 positions of the piperidine ring. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov
Another approach involves the generation of an enamine or enamide from a protected piperidine derivative, followed by alkylation with an electrophile. odu.edu This strategy allows for the introduction of substituents at the C3 position. Furthermore, multi-component reactions, such as the Mannich reaction, can be employed to construct highly substituted piperidine rings from simpler starting materials. rsc.orgrsc.org These methods offer a convergent approach to complex piperidine derivatives.
The synthesis of substituted piperidines can also be achieved through the hydrogenation of corresponding pyridine precursors. mdpi.comnih.gov This allows for the introduction of substituents on the aromatic ring, which are then carried over to the saturated piperidine system.
Table 3: Methods for Piperidine Ring Functionalization
| Method | Position of Functionalization | Reagents/Catalyst | Comments |
|---|---|---|---|
| C-H Functionalization | C2, C4 | Rhodium catalysts | Regioselectivity dependent on N-protecting group. nih.gov |
| Enamide Alkylation | C3 | LDA, Alkyl halide | Requires formation of the Δ²-piperideine intermediate. odu.edu |
| Mannich Reaction | Multiple | Aldehyde, Amine, Dienolate | Three-component reaction for building polysubstituted piperidines. rsc.org |
Reactivity and Chemical Transformations of 3 Neopentyloxy Methyl Piperidine and Its Analogues
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity allows for a variety of chemical transformations directly at the nitrogen center, most notably N-alkylation and N-acylation.
N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This is typically achieved by reacting the piperidine derivative with an alkyl halide. The reaction generally proceeds via an SN2 mechanism. To drive the reaction to completion, a base such as potassium carbonate (K₂CO₃) is often added to neutralize the hydrohalic acid formed as a byproduct. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) being common. researchgate.net Without a base, the reaction can slow or stop as the acidic piperidinium (B107235) salt accumulates. researchgate.net
N-Acylation is another fundamental transformation, leading to the formation of an amide. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. The high reactivity of these electrophiles allows for a rapid and efficient conversion of the piperidine nitrogen. For instance, N-acyl-N-phenyl ureas of various substituted piperidines have been synthesized, demonstrating the broad applicability of N-acylation reactions. nih.gov
| Reaction Type | Reagent Example | Conditions | Product Type | Reference(s) |
| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃, Acetonitrile (MeCN) | N-Methylpiperidine Derivative | researchgate.net |
| N-Alkylation | Ethyl Bromide (EtBr) | K₂CO₃, DMF | N-Ethylpiperidine Derivative | researchgate.net |
| N-Acylation | Acetyl Chloride | Base (e.g., Triethylamine) | N-Acetylpiperidine Derivative | nih.gov |
| N-Acylation | Phenyl Isocyanate | Inert Solvent | N-Phenylcarbamoylpiperidine Derivative | nih.gov |
Chemical Transformations of the Neopentyloxymethyl Side Chain
The neopentyloxymethyl side chain consists of a robust ether linkage. Ethers are generally unreactive functional groups, but they can undergo specific transformations under forcing conditions. libretexts.org The presence of the bulky neopentyl group (a 2,2-dimethylpropyl group) introduces significant steric hindrance, which can dramatically influence the reaction rates and pathways. masterorganicchemistry.com
Ethers are susceptible to slow autooxidation in the presence of atmospheric oxygen, a process that proceeds via a radical mechanism to form hydroperoxides and peroxides. youtube.comrsc.org This reaction is a significant safety concern for aged ether samples, as the resulting peroxides can be explosive. youtube.com The autoxidation of 3-[(neopentyloxy)methyl]piperidine would likely be initiated by hydrogen abstraction from the methylene (B1212753) carbon adjacent to the ether oxygen. The stability of the resulting radical is a key factor in the rate of this process. youtube.com While this reaction is known, it is typically an undesirable decomposition pathway rather than a synthetic transformation.
Forced oxidation of ethers can be achieved with stronger oxidizing agents, but this is a less common transformation. The specific oxidation of the neopentyloxymethyl group in this context is not widely documented, and such reactions would have to compete with the potential oxidation of the piperidine ring itself.
The most significant reaction of the ether side chain involves its cleavage under strongly acidic conditions, typically with hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction mechanism for ether cleavage depends on the nature of the alkyl groups attached to the oxygen. For this compound, the cleavage would occur at one of the C-O bonds of the ether.
The reaction at the neopentyl-oxygen bond is particularly interesting. Neopentyl halides are known to be extremely unreactive in SN2 reactions due to the severe steric hindrance from the adjacent quaternary carbon. masterorganicchemistry.com Therefore, an SN2 attack by a halide ion at the neopentyl carbon is highly improbable.
An SN1 mechanism is more likely under heating, which would involve the departure of the 3-(hydroxymethyl)piperidine moiety to form a primary neopentyl carbocation. youtube.com However, primary carbocations are highly unstable and prone to rapid rearrangement. In this case, a 1,2-methyl shift would occur to transform the unstable primary carbocation into a much more stable tertiary carbocation. youtube.com This rearranged carbocation would then be trapped by the halide ion. Consequently, the acidic cleavage of this compound is predicted to yield 3-(hydroxymethyl)piperidinium halide and a rearranged alkyl halide, not neopentyl halide.
| Reaction | Reagents | Probable Mechanism at Neopentyl Group | Expected Products | Reference(s) |
| Acidic Cleavage | Excess HBr, Heat | SN1 with rearrangement | 3-(Bromomethyl)piperidinium Bromide, tert-Amyl Alcohol | libretexts.orgyoutube.com |
| Acidic Cleavage | Excess HI, Heat | SN1 with rearrangement | 3-(Iodomethyl)piperidinium Iodide, tert-Amyl Alcohol | libretexts.orgyoutube.com |
Nucleophilic Reactivity and Substitution Reactions of Piperidine Derivatives
As a secondary amine, the piperidine moiety in this compound can act as a potent nucleophile in a variety of reactions, including substitutions at electrophilic carbon centers.
Nucleophilic aromatic substitution (SNAr) is a key reaction for forming aryl-nitrogen bonds. In these reactions, a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group. Piperidine and its derivatives are commonly used as nucleophiles in SNAr reactions. beilstein-journals.orgacs.orgnih.gov The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro, cyano, or sulfonyl groups) positioned ortho or para to the leaving group. beilstein-journals.orgresearchgate.net
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperidine first adds to the electrophilic aromatic carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group (typically a halide) is eliminated, restoring the aromaticity of the ring. Studies on the reaction of piperidine with various activated thiophenes and benzenes have elucidated the kinetics and mechanisms of these transformations. acs.orgnih.gov
| Activated Substrate Example | Nucleophile | Conditions | Product | Reference(s) |
| 2-Methoxy-3,5-dinitrothiophene | Piperidine | Methanol | 2-(Piperidin-1-yl)-3,5-dinitrothiophene | acs.org |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Piperidine | DMF, 85 °C | 3-(Piperidin-1-yl)-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.org |
| 4-Substituted 2-nitrobromobenzene | Piperidine | Varies | 4-Substituted-2-nitro-1-(piperidin-1-yl)benzene | researchgate.net |
| 2-Substituted N-methylpyridinium ion | Piperidine | Methanol | 2-(Piperidin-1-yl)-N-methylpyridinium ion | nih.gov |
Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound, with a flexible side chain containing a heteroatom, allows for the possibility of intramolecular reactions under certain conditions. Such reactions are powerful tools in synthetic chemistry for constructing complex polycyclic systems. researchgate.netnih.gov
Intramolecular Cyclization: While this compound itself is unlikely to cyclize without modification, derivatives of it could undergo intramolecular cyclization. For example, if the terminal neopentyl group were replaced with a group containing an electrophilic center or a leaving group, the piperidine nitrogen could act as an internal nucleophile to form a bicyclic product. The formation of piperidine and pyrrolidine (B122466) rings through the intramolecular cyclization of amines with alkenes or via electroreductive cyclization of imines demonstrates the feasibility of such ring-closing strategies. nih.govnih.gov
Rearrangement Pathways: Rearrangement reactions can also provide access to new molecular scaffolds. For piperidine derivatives containing ether functionalities, the aza-Claisen rearrangement is a relevant example. This pericyclic reaction has been utilized in the stereoselective synthesis of piperidine alkaloids, where an ether-containing side chain rearranges to form a new carbon-carbon bond, leading to a functionalized piperidine ring. nih.gov Such a rearrangement in a this compound analogue would require specific unsaturation and functionalization patterns to be present in the side chain.
Computational Chemistry Applications in 3 Neopentyloxy Methyl Piperidine Research
Quantum Mechanical Studies
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-[(Neopentyloxy)methyl]piperidine, these methods could provide deep insights into its electronic characteristics and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net Although no specific DFT studies on this compound have been published, DFT calculations on other piperidine (B6355638) derivatives have been used to determine optimized molecular geometries, including bond lengths and angles. researchgate.net Such calculations could elucidate the distribution of electron density and identify the most electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize these regions and is instrumental in understanding intermolecular interactions. nih.gov
Theoretical Elucidation of Reaction Mechanisms and Transition States
Theoretical studies are invaluable for mapping out reaction pathways and understanding the energetics of chemical transformations. For instance, quantum chemistry calculations have been used to study the OH-initiated atmospheric photo-oxidation of piperidine, identifying the branching of initial H-abstraction routes and the subsequent reaction mechanisms. whiterose.ac.ukacs.org Similar theoretical investigations on this compound could predict the most likely sites for metabolic attack or chemical modification. By calculating the energies of transition states and intermediates, researchers could determine the activation barriers for various potential reactions, providing a theoretical foundation for its chemical behavior and stability. whiterose.ac.uk
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics simulations offer insights into the conformational flexibility and interactions of molecules over time.
Prediction of Conformational Energies and Dynamic Behavior
The piperidine ring is known for its chair conformations, and the orientation of its substituents (axial vs. equatorial) can significantly impact its properties and biological activity. Molecular mechanics calculations have been successfully used to predict the conformational free energies of substituted piperidines. researchgate.net For this compound, these simulations could predict the preferred conformation of the neopentyloxymethyl group and the energetic barrier to ring inversion. Molecular dynamics (MD) simulations could further reveal the dynamic behavior of the molecule in different environments, such as in aqueous solution, providing a more realistic picture of its conformational landscape.
Simulation of Molecular Interactions
Molecular dynamics simulations can model how a molecule interacts with its environment, including solvent molecules and other solutes. By simulating this compound in a solvent box, researchers could study the formation and dynamics of hydrogen bonds between the piperidine nitrogen and water, as well as the hydrophobic interactions of the neopentyl group. These simulations are crucial for understanding the molecule's solubility and how it might orient itself when approaching a biological target.
In Silico Prediction of Molecular Interactions with Biological Macromolecules
A primary application of computational chemistry in drug discovery is the prediction of how a small molecule might interact with a biological target, such as a protein or enzyme.
In silico techniques like molecular docking are routinely used to predict the binding mode and affinity of a ligand to a receptor. For example, docking studies on piperidine derivatives have been used to understand their binding to targets like acetylcholinesterase and butyrylcholinesterase. acs.org If a potential biological target for this compound were identified, molecular docking could be employed to generate a hypothetical binding pose within the active site. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov Following docking, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding, providing a more quantitative prediction of binding affinity. researchgate.net
Molecular Docking Studies with Enzymes, Receptors, and Transporters
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein target. This technique is instrumental in understanding the binding mode and affinity of a ligand, such as this compound, within the active site of an enzyme, receptor, or transporter.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be illustrated through studies on analogous piperidine derivatives. For instance, in silico studies on other piperidine compounds have demonstrated their potential to interact with a variety of biological targets, including enzymes, receptors, and ion channels. ontosight.ai These studies typically involve preparing the three-dimensional structure of the ligand and the protein target, followed by a docking simulation that samples a large number of possible binding poses and scores them based on a scoring function. The resulting binding energy values indicate the stability of the ligand-protein complex.
Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Enzyme A | -8.5 | TYR82, PHE290, TRP115 |
| Receptor B | -7.9 | SER155, HIS204, ASN101 |
| Transporter C | -6.2 | ILE58, VAL99, LEU210 |
This table is for illustrative purposes and the data is hypothetical, demonstrating the type of information that would be generated from molecular docking studies.
Pharmacophore Modeling and Ligand-Protein Binding Analysis
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.
For this compound, a pharmacophore model could be developed based on its structure and potential interactions with a biological target. The piperidine ring can act as a hydrophobic scaffold, while the nitrogen atom can serve as a hydrogen bond acceptor or be protonated to act as a cation. The ether oxygen in the neopentyloxy group can also function as a hydrogen bond acceptor.
Ligand-protein binding analysis, often performed in conjunction with molecular docking, provides a detailed view of the specific interactions between the ligand and the protein's active site. This analysis can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. For example, the neopentyl group of this compound would likely engage in hydrophobic interactions with nonpolar amino acid residues in a binding pocket.
Table 2: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Location on the Molecule | Potential Interaction |
| Hydrogen Bond Acceptor | Piperidine Nitrogen | Interaction with donor groups on the target |
| Hydrogen Bond Acceptor | Ether Oxygen | Interaction with donor groups on the target |
| Hydrophobic Region | Piperidine Ring | van der Waals interactions |
| Hydrophobic Region | Neopentyl Group | van der Waals interactions |
| Cationic Center (if protonated) | Piperidine Nitrogen | Electrostatic interactions |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. nih.gov These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
Table 3: Hypothetical QSAR Model for Piperidine Derivatives
| Statistical Parameter | Value | Interpretation |
| r² (coefficient of determination) | 0.85 | 85% of the variance in biological activity is explained by the model. |
| q² (cross-validated r²) | 0.75 | Good internal predictive ability. |
| External r² | 0.80 | Good external predictive ability for a test set of compounds. |
This table represents a hypothetical QSAR model to illustrate the type of data generated and its statistical validation.
Predictive Computational Tools for Biological Activity and Protein Target Identification (e.g., SwissTargetPrediction, PASS)
In the absence of experimental data, a number of freely available computational tools can be used to predict the biological activity and potential protein targets of a small molecule like this compound. These tools leverage large databases of known ligand-target interactions and employ machine learning algorithms to make predictions. clinmedkaz.orgclinmedkaz.org
SwissTargetPrediction is a web-based tool that predicts the most likely protein targets of a small molecule based on the principle of chemical similarity. clinmedkaz.orgclinmedkaz.org By comparing the query molecule to a library of known active compounds, it generates a list of potential targets, ranked by probability.
PASS (Prediction of Activity Spectra for Substances) is another online tool that predicts a wide spectrum of biological activities for a given compound based on its structural formula. clinmedkaz.orgclinmedkaz.org The output is a list of potential activities with a corresponding probability to be active (Pa) or inactive (Pi).
While a specific analysis of this compound using these tools is not published, a hypothetical prediction could suggest a range of potential activities. For instance, based on the piperidine scaffold, these tools might predict activities related to the central nervous system, such as interactions with neurotransmitter receptors or transporters. clinmedkaz.org
Table 4: Illustrative Predicted Biological Activities for this compound using PASS
| Predicted Activity | Pa (Probability to be Active) |
| CNS Depressant | 0.650 |
| Anticonvulsant | 0.580 |
| Anxiolytic | 0.520 |
| Monoamine Oxidase B Inhibitor | 0.490 |
This table is for illustrative purposes and the data is hypothetical, demonstrating the type of information that would be generated from a PASS prediction.
Structure Activity Relationship Sar Studies for Piperidine Derivatives with Relevance to 3 Neopentyloxy Methyl Piperidine
Correlating Substituent Position and Nature with Molecular Target Affinity and Selectivity
The biological activity of piperidine (B6355638) derivatives is exquisitely sensitive to the placement and chemical nature of substituents on the heterocyclic ring. researchgate.net The 3-position, as seen in 3-[(Neopentyloxy)methyl]piperidine, is a critical vector for introducing diversity and tuning pharmacological activity.
Research into a series of piperidine-4-carboxamide derivatives as C-C chemokine receptor type 5 (CCR5) antagonists, a key target in HIV therapy, highlights the importance of substituent effects. nih.gov Based on a 'Y-shaped' pharmacophore model, scientists designed and synthesized novel compounds, demonstrating that specific substitutions are crucial for potent inhibitory activity. nih.gov For instance, in a series of anilide derivatives with a quaternary ammonium (B1175870) moiety, the compound TAK-779 emerged as a highly potent and selective CCR5 antagonist with an IC₅₀ value of 1.4 nM. acs.org This activity was achieved through careful optimization of substituents on the piperidine ring and associated aromatic moieties. acs.org
Similarly, studies on 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists revealed that modifications around the 3-phenoxypropyl region led to the identification of several potent and selective compounds. nih.gov This underscores that the ether-linked side chain at the 3-position, akin to the neopentyloxymethyl group in our subject compound, is a key determinant of agonist activity.
The nature of the substituent is as important as its position. For example, in the development of farnesyltransferase (FTase) inhibitors, it was discovered that all four substituents on the piperidine core played a significant role in inhibitory potency. acs.org A seemingly minor change, such as converting a piperidin-2-one to a piperidine, resulted in a tenfold increase in potency. acs.org
These examples collectively illustrate a fundamental principle of SAR: the affinity and selectivity of a piperidine-based compound are not merely a function of the piperidine core but a synergistic outcome of the spatial arrangement and electronic properties of its substituents. For this compound, the bulky, lipophilic neopentyloxy group at the 3-position is predicted to play a significant role in its interaction with a target protein, likely engaging in hydrophobic interactions within a binding pocket.
Stereochemical Considerations in Molecular Recognition and Binding Efficacy
Stereochemistry adds another layer of complexity and opportunity in the design of piperidine-based drugs. The three-dimensional arrangement of atoms can dramatically affect how a molecule fits into the chiral environment of a biological target, such as an enzyme active site or a receptor binding pocket.
In the case of farnesyltransferase inhibitors, it was observed that only the (+)-enantiomers of the piperidine derivatives showed potent FTase inhibition. acs.org For one particular compound, the (+)-enantiomer exhibited a twofold increase in potency (IC₅₀ = 1.9 nM) compared to the racemate, while the (−)-enantiomer was significantly less active (IC₅₀ > 310 nM). acs.org This stark difference in activity between enantiomers underscores the critical role of stereochemistry in molecular recognition. The absolute stereochemistry of the active enantiomer was determined to be 4S, 5S, and 6R, allowing for an optimal arrangement of substituents in an equatorial conformation. acs.org
Further evidence for the importance of stereoisomerism comes from studies on 3,4-disubstituted piperidine analogues as monoamine transporter inhibitors. nih.gov The inhibitory activity and selectivity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters were found to be highly dependent on the cis/trans isomerism and the specific enantiomer. For example, (-)-cis analogues showed DAT/NET selectivity, whereas (-)-trans and (+)-cis isomers were more selective for SERT or SERT/NET. nih.gov This demonstrates that subtle changes in the spatial orientation of substituents can switch the selectivity profile of a compound across different but related biological targets.
For this compound, the chiral center at the 3-position means it can exist as (R)- and (S)-enantiomers. Based on the extensive evidence from related piperidine derivatives, it is highly probable that these two enantiomers would exhibit different biological activities and potencies. The specific orientation of the neopentyloxymethyl group would determine the efficiency of its interaction with the target, with one enantiomer likely achieving a more favorable binding conformation than the other.
| Compound Series | Stereochemical Finding | Impact on Activity | Reference |
| Piperidine FTase Inhibitors | (+)-enantiomers were significantly more potent. | The (+)-enantiomer of compound 8 had an IC₅₀ of 1.9 nM, while the (-)-enantiomer had an IC₅₀ > 310 nM. | acs.org |
| 3,4-disubstituted piperidines | Isomers showed different transporter selectivity. | (-)-cis analogues were DAT/NET selective; (-)-trans and (+)-cis isomers were SERT or SERT/NET selective. | nih.gov |
Bioisosteric Replacements of the Neopentyloxymethyl Moiety and Other Groups to Modulate Activity Profiles
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. nih.govresearchgate.net This approach can be used to improve potency, selectivity, metabolic stability, and other pharmacokinetic properties. chem-space.com
In the context of this compound, the neopentyloxymethyl group is a key structural feature. A primary site for bioisosteric replacement would be the ether oxygen. Classical bioisosteres for an ether linkage (–O–) include methylene (B1212753) (–CH₂–), thioether (–S–), and amine (–NH–) groups. u-tokyo.ac.jp Each of these replacements would alter the hydrogen bonding capacity, polarity, and metabolic stability of the molecule, likely leading to a different activity profile.
For instance, replacing the ether oxygen with a sulfur atom to create a thioether would increase lipophilicity and potentially alter the bond angles and lengths of the side chain, which could affect how the molecule fits into its binding site. Replacing it with an amine group would introduce a hydrogen bond donor and a basic center, which could lead to new interactions with the target protein or change the compound's solubility and distribution.
The bulky neopentyl group itself is another candidate for bioisosteric replacement. One might consider replacing it with other bulky alkyl groups, a cycloalkyl ring, or even a phenyl ring to probe the steric and electronic requirements of the binding pocket. In the development of anti-HIV agents, bioisosteric replacement has been used to great effect. For example, in the design of HIV protease inhibitors, a tetrahydrofuranyl glycine (B1666218) moiety was used as a bioisostere for an asparagine residue, leading to the development of Amprenavir. researchgate.net
The table below provides examples of classical bioisosteric replacements that could be considered for the neopentyloxymethyl moiety of this compound.
| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |
| Ether (-O-) | Thioether (-S-) | Modulate lipophilicity and bond angles. | u-tokyo.ac.jp |
| Ether (-O-) | Amine (-NH-) | Introduce hydrogen bond donor and basicity. | u-tokyo.ac.jp |
| Neopentyl | Cyclohexyl | Maintain steric bulk with different conformational properties. | nih.gov |
| Neopentyl | tert-Butyl | Similar steric bulk with a different attachment point. | chem-space.com |
Understanding Molecular Interactions Underlying Biological Activity Profiles (e.g., Enzyme Inhibition, Receptor Antagonism)
A detailed understanding of the molecular interactions between a ligand and its target is the ultimate goal of SAR studies. Techniques such as X-ray crystallography and computational modeling can provide insights into the binding mode of a compound, explaining the observed biological activity.
For piperidine derivatives acting as CCR5 antagonists, a key interaction is the binding to a transmembrane pocket of the receptor. nih.gov The piperidine ring often serves as a central scaffold, positioning various substituents to interact with specific amino acid residues. For example, in a series of oximino-piperidino-piperidine amides, the piperidine moieties were crucial for orienting the molecule within the CCR5 binding site to achieve potent antagonism. researchgate.net
In the case of piperidine derivatives acting as inhibitors of enzymes like farnesyltransferase, the interactions are often a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The piperidine ring can position substituents to interact with key residues in the active site, leading to competitive inhibition. acs.org
Advanced Research on Functionalized 3 Neopentyloxy Methyl Piperidine Analogues and Scaffolds
Design and Synthesis of Chiral Piperidine (B6355638) Scaffolds for Enhanced Molecular Recognition
The introduction of chirality into a molecular scaffold is a cornerstone of modern drug design, as stereoisomers can exhibit vastly different pharmacological and pharmacokinetic properties. researchgate.net The synthesis of enantiomerically pure 3-substituted piperidines, such as the chiral precursors to 3-[(Neopentyloxy)methyl]piperidine, is a significant challenge that has been addressed through various innovative strategies. A key goal is to control the stereocenter at the C3 position of the piperidine ring, which profoundly influences how the molecule interacts with its biological target.
A generally useful asymmetric route for synthesizing enantioenriched 3-substituted piperidines involves a three-step process starting from pyridine (B92270). snnu.edu.cn This method utilizes a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, which can furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn Subsequent reduction yields the final chiral piperidine. This strategy allows for the creation of libraries of enantioenriched 3-piperidines, which can serve as precursors for derivatives like chiral this compound. snnu.edu.cn
Another powerful approach involves the stereoselective hydrogenation of substituted pyridines. whiterose.ac.uk For instance, the hydrogenation of appropriately substituted pyridines under mild conditions can diastereoselectively produce cis-piperidines. whiterose.ac.uk These can then be converted to their trans-diastereoisomers through base-mediated epimerization, providing access to a wide range of stereochemically diverse scaffolds. whiterose.ac.uk The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. nih.gov
The significance of these chiral scaffolds lies in their ability to enhance molecular recognition. By presenting substituents in a well-defined three-dimensional orientation, chiral piperidines can achieve higher binding affinity and selectivity for specific protein targets, a critical factor in developing potent and safe therapeutic agents. researchgate.net
Table 1: Synthetic Strategies for Chiral 3-Substituted Piperidine Scaffolds
| Synthetic Strategy | Key Reaction | Starting Material | Outcome | Reference |
| Asymmetric Cross-Coupling | Rh-catalyzed asymmetric reductive Heck reaction | Pyridine, Boronic Acids | Enantioenriched 3-substituted tetrahydropyridines | snnu.edu.cn |
| Stereoselective Hydrogenation | Catalytic hydrogenation (e.g., with Ru or Ir catalysts) | Substituted Pyridines | Diastereoselective formation of cis-piperidines | whiterose.ac.uknih.gov |
| "Clip-Cycle" Synthesis | Intramolecular asymmetric aza-Michael cyclization | N-Cbz-protected 1-amino-hex-5-enes | Enantioenriched 3-spiropiperidines | rsc.org |
| Hydrogen-Borrowing Annulation | Iridium(III)-catalyzed cascade reaction | 1,4-diols and amines | Stereoselective synthesis of substituted piperidines | nih.gov |
Integration into Complex Heterocyclic Architectures (e.g., Fused, Spiro, and Bicyclic Systems)
The this compound scaffold can serve as a versatile building block for constructing more elaborate and conformationally constrained molecular architectures. Integrating the piperidine ring into fused, spiro, or bicyclic systems is a key strategy for exploring novel chemical space and developing compounds with unique properties.
Spirocyclic Systems: Spiropiperidines, where the piperidine ring is connected to another ring through a single shared atom, are of particular interest. An elegant "Clip-Cycle" method has been developed for the asymmetric synthesis of 3-spiropiperidines. rsc.org This two-step approach involves an E-selective cross-metathesis followed by an intramolecular asymmetric aza-Michael cyclization, yielding spiropiperidines in high yield and enantiomeric ratio. rsc.org The nitrogen atom or the C4 position of a this compound derivative could be functionalized to participate in such cyclizations, leading to novel spirocyclic structures.
Fused and Bicyclic Systems: Fused piperidines, where two rings share two or more atoms, can be synthesized through various cyclization strategies. Gold-catalyzed annulation procedures allow for the direct assembly of piperidines and even aza-bridged compounds from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Similarly, ruthenium-catalyzed coupling of propargylic amides and allylic alcohols can generate six-membered cyclic enamides, which are precursors to piperidine derivatives. rsc.org The piperidine nitrogen of the this compound scaffold can act as a nucleophile in intramolecular reactions to form fused bicyclic systems, such as indolizidine or quinolizidine (B1214090) cores, which are prevalent in alkaloid natural products.
These complex architectures lock the piperidine ring into specific conformations, reducing its flexibility. This can be advantageous in drug design, as it can pre-organize the molecule for optimal binding to a target receptor, potentially increasing potency and reducing off-target effects.
Development of this compound-Based Molecular Probes and Chemical Biology Tools
Molecular probes are essential tools in chemical biology, designed to perturb and study biological systems in their native environment. mskcc.org A scaffold like this compound can be an excellent starting point for creating such probes due to its synthetic tractability and defined structural features.
The development of a chemical probe involves "mutating" a chemical structure to incorporate specific functionalities for detection or interaction. mskcc.org This often means attaching a reporter tag, such as a fluorophore, a biotin (B1667282) group for affinity purification, or a radiolabel for imaging. mskcc.orgacs.org The this compound scaffold offers a key handle for such modifications: the piperidine nitrogen. This secondary amine can be readily functionalized with a linker arm, which in turn is connected to the desired tag.
For example, drawing inspiration from the development of fluorescent androgen receptor inhibitors, one could design a probe where the piperidine nitrogen is acylated or alkylated with a linker terminating in an amine or carboxylic acid. acs.org This functional handle can then be coupled to a fluorescent dye (like fluorescein (B123965) or a rhodamine derivative) via a stable amide bond. acs.org The original this compound portion would serve as the core binding motif, while the fluorescent tag would enable visualization of the target protein in cells via microscopy or flow cytometry. mskcc.org
The neopentyloxy group itself could play a crucial role, potentially fitting into a specific hydrophobic pocket of a target protein, thereby providing affinity and selectivity for the probe. The modular synthesis of these probes allows for systematic optimization of the core scaffold, linker, and tag to achieve the desired biological activity and imaging properties. nih.gov
Table 2: Components for a Hypothetical Molecular Probe Based on the Piperidine Scaffold
| Component | Function | Example Moiety | Attachment Point |
| Scaffold | Provides core structure for target binding and selectivity. | This compound | N/A |
| Linker | Spatially separates the scaffold from the reporter tag to avoid steric hindrance. | Polyethylene glycol (PEG), alkyl chain | Piperidine Nitrogen |
| Reporter Tag | Enables detection and quantification. | Fluorescein (fluorescence), Biotin (affinity capture), ¹⁸F (PET imaging) | Terminus of the linker |
| Reactive Group | Facilitates covalent attachment to the target (for activity-based probes). | Fluorophosphate, Acrylamide | Incorporated into the scaffold or linker |
Exploration of Diverse Linker Chemistries for Side Chain Modifications
The properties of a piperidine-based molecule can be finely tuned by modifying its side chains, and the chemistry of the linkers used to attach these side chains is of paramount importance. Research has shown that even subtle changes in linker length and composition can have a dramatic impact on biological activity. acs.orgacs.org
The this compound scaffold has two primary points for modification: the piperidine nitrogen and the neopentyloxy side chain (by starting from the 3-(hydroxymethyl) precursor). The piperidine nitrogen is particularly versatile and can be modified using a wide array of reactions:
N-Alkylation: Introduction of alkyl groups to modulate basicity and lipophilicity.
N-Acylation: Formation of amides, which can act as hydrogen bond donors/acceptors and introduce diverse functional groups.
Reductive Amination: A powerful method to introduce complex side chains by reacting the amine with aldehydes or ketones.
Sulfonylation: Creation of sulfonamides, which can serve as zinc-binding groups or engage in specific hydrogen bonding interactions. acs.org
Structure-activity relationship (SAR) studies on ENPP1 inhibitors have demonstrated the critical nature of linker length. In one study, connecting a piperidine linker to a sulfamide (B24259) group via a single methylene (B1212753) carbon resulted in a potent inhibitor (IC₅₀ = 20.22 nM). acs.orgacs.org However, extending the linker to an ethylene (B1197577) group caused a drastic loss of potency. acs.orgacs.org This highlights that the linker is not merely a spacer but a key element that dictates the precise orientation of functional groups within the target's binding site.
Similarly, in the development of σ₁ receptor ligands, the extension of a side chain from a benzylamine (B48309) to a 3-phenylpropylamine (B116678) moiety led to a noticeable reduction in receptor affinity, underscoring the sensitivity of the receptor to linker length. nih.gov These findings emphasize the need for systematic exploration of different linker chemistries—including ethers, amides, ureas, and triazoles (via click chemistry)—to optimize the molecular properties of any advanced analogue derived from the this compound scaffold.
Future Research Perspectives in 3 Neopentyloxy Methyl Piperidine and General Piperidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted piperidines is a mature field, yet the demand for more efficient, cost-effective, and environmentally friendly methods continues to drive innovation. ajchem-a.comnews-medical.net For a molecule like 3-[(Neopentyloxy)methyl]piperidine, its synthesis would likely start from a pre-existing piperidine (B6355638) derivative, such as 3-piperidinemethanol (B147432). The key transformation would be the etherification of the hydroxyl group with a neopentyl halide or a related electrophile.
Future research in this area is focused on several key trends:
Green Chemistry Approaches: Traditional methods for piperidine synthesis often involve harsh reagents and generate significant waste. Modern approaches emphasize the use of greener solvents, such as water, and catalytic systems that minimize byproducts. rsc.orgacgpubs.orgnih.gov For the synthesis of this compound, a sustainable approach might involve a catalytic etherification process that avoids the use of stoichiometric bases and hazardous solvents.
Catalytic C-H Activation: Direct functionalization of the piperidine ring through C-H activation is a highly sought-after strategy. This would allow for the introduction of substituents without the need for pre-functionalized starting materials, significantly streamlining synthetic routes.
Modular and Convergent Synthesis: Recent breakthroughs have focused on modular strategies that allow for the rapid assembly of complex piperidine structures from simpler building blocks. news-medical.net A notable example combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, a method that has drastically reduced the number of steps required to synthesize high-value piperidines. news-medical.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov The application of flow chemistry to the synthesis of piperidine derivatives, including those with specific substitution patterns like this compound, could lead to more efficient and reproducible manufacturing processes.
| Synthetic Approach | Description | Potential Application to this compound | Key Advantages |
| Green Chemistry | Employs environmentally benign solvents, reagents, and catalysts. nih.gov | Catalytic etherification of 3-piperidinemethanol in a green solvent. | Reduced waste, lower environmental impact, increased safety. |
| C-H Activation | Direct functionalization of the piperidine ring. | Introduction of the neopentyloxymethyl group via direct C-H functionalization of a suitable piperidine precursor. | Step-economy, access to novel derivatives. |
| Modular Synthesis | Assembly of the piperidine core from smaller, readily available fragments. news-medical.net | A convergent approach where the neopentyloxy moiety is incorporated into a fragment that is then used to construct the piperidine ring. | Rapid access to diverse structures, increased efficiency. news-medical.net |
| Flow Chemistry | Continuous synthesis in a microreactor system. nih.gov | Scalable and controlled synthesis of the target compound or its precursors. | Improved safety, scalability, and reproducibility. |
Application of Advanced Computational Modeling for De Novo Molecular Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and the prediction of their biological activity. clinmedkaz.org For a relatively unexplored compound like this compound, computational modeling can provide valuable insights into its potential applications.
Future research in this domain will likely focus on:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for piperidine derivatives to correlate their structural features with their biological activities. nih.gov By analyzing a dataset of known piperidine-based compounds, a QSAR model could predict the potential therapeutic targets and efficacy of this compound.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. rsc.org For this compound, molecular docking could be used to screen for potential protein targets and to understand the molecular basis of its interactions. The neopentyloxy group, with its specific size and hydrophobicity, could play a crucial role in binding to certain protein pockets.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular interactions over time. rsc.org These simulations can be used to assess the stability of a ligand-protein complex and to calculate binding free energies, offering a more accurate prediction of binding affinity than static docking alone.
De Novo Design: Advanced algorithms can now design novel molecules from scratch based on the structural information of a target binding site. nih.gov Starting with a piperidine scaffold, these methods could be used to design new derivatives with optimized interactions, potentially leading to the discovery of highly potent and selective drug candidates.
| Computational Method | Description | Application to this compound |
| QSAR | Correlates chemical structure with biological activity. nih.gov | Predict potential biological activities based on its structural features. |
| Molecular Docking | Predicts the binding orientation of a molecule to a target. rsc.org | Identify potential protein targets and understand binding interactions. |
| MD Simulations | Simulates the dynamic behavior of molecules over time. rsc.org | Assess the stability of the compound in complex with a target protein. |
| De Novo Design | Generates novel molecular structures with desired properties. nih.gov | Design new derivatives based on the this compound scaffold. |
New Avenues in Molecular Target Identification and Validation through Piperidine Scaffolds
The piperidine ring is a privileged scaffold in drug discovery, meaning it is a structural motif that is frequently found in known drugs and has a high likelihood of interacting with biological targets. arizona.edu The unique three-dimensional shape and basic nitrogen atom of the piperidine ring allow it to engage in a variety of interactions with proteins, including hydrogen bonding, ionic interactions, and hydrophobic interactions. researchgate.net
Future research will continue to leverage the piperidine scaffold to explore new therapeutic targets:
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for their ability to bind to a target protein. The piperidine ring itself, or simple derivatives, can be used as fragments to identify initial hits, which are then elaborated into more potent leads. nih.gov
Chemical Probes: Piperidine derivatives can be designed as chemical probes to study the function of specific proteins. By attaching a reporter group, such as a fluorescent dye or a photoaffinity label, to a piperidine-based ligand, researchers can visualize the localization of the target protein within a cell or identify its interacting partners.
Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant protein-protein interactions. The rigid, three-dimensional structure of the piperidine scaffold makes it an excellent starting point for designing molecules that can disrupt or stabilize these interactions.
Exploring "Undruggable" Targets: A significant portion of the human proteome is considered "undruggable" by conventional small molecules. The versatility of the piperidine scaffold allows for the creation of diverse chemical libraries that can be screened against these challenging targets, potentially opening up new therapeutic avenues. pharmaceutical-technology.com
| Research Area | Description | Relevance of Piperidine Scaffolds |
| Fragment-Based Drug Discovery | Screening small molecular fragments to identify initial hits. nih.gov | Simple piperidines can serve as starting fragments for lead optimization. |
| Chemical Probes | Molecules used to study the function of biological targets. | Piperidine-based probes can be designed to be highly selective for their target. |
| Protein-Protein Interactions | Targeting the interactions between proteins. | The rigid piperidine scaffold can mimic key structural motifs at PPI interfaces. |
| "Undruggable" Targets | Proteins that are difficult to target with conventional drugs. pharmaceutical-technology.com | The chemical diversity of piperidine libraries increases the chances of finding hits for challenging targets. |
The Role of Piperidine Derivatives in Emerging Areas of Chemical Research and Chemical Biology
Beyond traditional medicinal chemistry, piperidine derivatives are finding applications in a growing number of cutting-edge research areas. Their tunable physicochemical properties and biological activities make them valuable tools for exploring complex biological systems.
Emerging areas where piperidines are making an impact include:
Chemical Biology: Piperidine-based compounds are being used to modulate cellular processes with high specificity. For example, they can be designed to inhibit specific enzymes or to activate or block certain receptors, allowing researchers to dissect complex signaling pathways. mdpi.com
Targeted Protein Degradation: This innovative therapeutic strategy involves using small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Piperidine-containing molecules are being explored as components of these "degraders."
Bioconjugation: The piperidine ring can be modified to include reactive handles that allow for its covalent attachment to biomolecules, such as proteins or nucleic acids. This is useful for creating antibody-drug conjugates (ADCs) or for labeling biomolecules for imaging purposes.
Materials Science: The self-assembly properties of certain piperidine derivatives are being investigated for the creation of novel biomaterials with applications in tissue engineering and drug delivery.
The future of piperidine chemistry is bright, with ongoing innovations in synthesis, computational design, and biological applications. While the specific compound this compound remains largely uncharacterized, the principles and future directions outlined in this article provide a roadmap for how its potential could be unlocked. By applying these advanced methodologies, researchers can continue to harness the power of the piperidine scaffold to address fundamental questions in chemistry and biology and to develop the next generation of therapeutic agents.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-certified goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors .
- Spill Management : Collect spills using non-reactive absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
How can the reactivity of this compound with electrophiles be systematically studied?
Advanced Research Question
Design a factorial experiment to test reactivity under varying conditions:
- Variables : Electrophile type (e.g., alkyl halides, acyl chlorides), solvent polarity (DCM vs. THF), and temperature (25°C vs. reflux).
- Analysis : Monitor reaction progress via TLC and quantify yields using GC-MS. For example, sulfonyl chloride reactions may proceed via nucleophilic substitution at the piperidine nitrogen .
What methodologies are suitable for evaluating the biological activity of this compound derivatives?
Advanced Research Question
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., GPCRs or kinases) .
- In Vitro Assays : Test cytotoxicity via MTT assays on cell lines (e.g., HEK-293) and assess enzyme inhibition (e.g., IC₅₀ determination for phosphodiesterases) .
How to develop a validated HPLC method for quantifying this compound in complex matrices?
Advanced Research Question
- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile (20–80%) and 0.1% trifluoroacetic acid in water.
- Detection : UV at 210 nm (λmax for piperidine derivatives). Validate parameters (linearity: R² >0.99; LOD: 0.1 µg/mL) per ICH guidelines .
What experimental approaches identify degradation pathways of this compound under stress conditions?
Advanced Research Question
Perform forced degradation studies :
- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : Treat with 3% H₂O₂ at 25°C for 48 hours.
- Photolysis : Expose to UV light (254 nm) for 72 hours.
Analyze degradation products via LC-MS/MS to identify pathways (e.g., cleavage of the neopentyloxy group or piperidine ring oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
